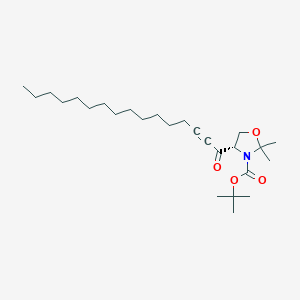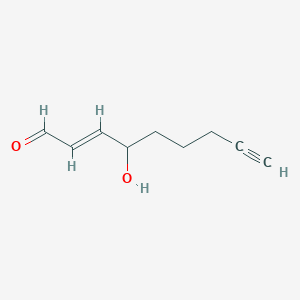
13,14-dihydro-16,16-difluoro Prostaglandin F2alpha
Vue d'ensemble
Description
13,14-Dihydro-16,16-difluoro Prostaglandin F2alpha is a synthetic analog of naturally occurring prostaglandins, which are lipid compounds that perform a variety of physiological functions, including inflammation, blood flow, and the induction of labor. This compound is specifically designed to have enhanced stability and potency compared to its natural counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha typically involves multiple steps, starting with the modification of the parent prostaglandin structure. Key steps include:
Fluorination: Introduction of fluorine atoms at the 16,16-positions.
Reduction: Reduction of double bonds at the 13,14-positions to form the dihydro derivative.
Protection and Deprotection: Use of protecting groups to shield functional groups during intermediate steps, followed by their removal.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires specialized equipment and controlled reaction conditions to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 13,14-Dihydro-16,16-difluoro Prostaglandin F2alpha can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: A wide range of substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha is used as a building block for the synthesis of more complex molecules and as a tool to study prostaglandin biology.
Biology: In biological research, this compound is used to investigate the role of prostaglandins in various physiological processes, such as inflammation, pain, and reproductive functions.
Medicine: Medically, it is explored for its potential therapeutic applications, including the treatment of conditions like glaucoma, ulcers, and menstrual disorders.
Industry: In the pharmaceutical industry, it serves as a precursor for the development of new drugs and as a standard for analytical methods.
Mécanisme D'action
The mechanism of action of 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha involves binding to specific prostaglandin receptors, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological effects, such as smooth muscle contraction, vasodilation, and modulation of immune responses.
Molecular Targets and Pathways:
Prostaglandin Receptors: The compound primarily targets prostaglandin receptors, such as EP receptors (EP1, EP2, EP3, and EP4).
Signaling Pathways: Activation of these receptors triggers signaling pathways involving cyclic AMP (cAMP), protein kinase A (PKA), and other downstream effectors.
Comparaison Avec Des Composés Similaires
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities.
Prostaglandin F2alpha (PGF2alpha): The parent compound from which 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha is derived.
Prostaglandin J2 (PGJ2): Another naturally occurring prostaglandin with anti-inflammatory properties.
Uniqueness: this compound is unique due to its enhanced stability and potency, making it more suitable for therapeutic applications and research purposes compared to its natural counterparts.
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h4,6,14-18,23-25H,2-3,5,7-13H2,1H3,(H,26,27)/b6-4-/t14-,15-,16+,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXDPYJGORHMKW-PMDATTJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B7852648.png)


![(E)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B7852663.png)




